

Validating the Synthesis of [Leu15]-Gastrin I (human): A Comparative Guide

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Compound of Interest

Compound Name: [Leu15]-Gastrin I (human)

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic **[Leu15]-Gastrin I (human)** and its native counterpart, human Gastrin I. The inclusion of experimental data, detailed protocols, and pathway visualizations aims to assist researchers in validating the synthesis and application of this crucial peptide analog. The substitution of leucine for methionine at position 15 is a key modification designed to enhance the peptide's stability by preventing oxidation, a common issue with the native form.

Product Performance Comparison

The primary advantage of [Leu15]-Gastrin I over native human Gastrin I is its enhanced stability, particularly in aqueous solutions and under conditions that promote oxidation.^[1] The methionine residue in native Gastrin I is susceptible to oxidation, which can lead to a loss of biological activity.^[1] The leucine substitution in [Leu15]-Gastrin I mitigates this issue, providing a more robust molecule for experimental use without compromising its biological function.^[1]

Purity and Identity

Synthetic peptides are typically purified by High-Performance Liquid Chromatography (HPLC), and their identity is confirmed by Mass Spectrometry (MS). Commercially available [Leu15]-Gastrin I is generally offered at high purity levels.

Parameter	[Leu15]-Gastrin I (human)	Human Gastrin I	Method
Purity	≥95% to 99.98%	Typically ≥95%	Reversed-Phase HPLC
Identity	Confirmed by Mass Spectrometry	Confirmed by Mass Spectrometry	ESI-MS or MALDI-TOF
Appearance	Lyophilized powder	Lyophilized powder	Visual Inspection

Biological Activity

[Leu15]-Gastrin I retains the full biological activity of native Gastrin I. Both peptides exert their effects through the cholecystokinin B (CCK-B) receptor, also known as the gastrin receptor.^[2]

Parameter	[Leu15]-Gastrin I (human)	Human Gastrin I	Target Receptor
Biological Activity	Full biological activity	Endogenous activity	CCK-B Receptor
EC50 (Histamine Secretion)	Not explicitly stated, but comparable to native	0.014 nM	CCK-B Receptor
EC50 (Gastric Acid Secretion)	Not explicitly stated, but comparable to native	6.2 pM	CCK-B Receptor

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment

Objective: To determine the purity of the synthesized [Leu15]-Gastrin I peptide.

Materials:

- [Leu15]-Gastrin I sample

- HPLC-grade water
- HPLC-grade acetonitrile (ACN)
- Trifluoroacetic acid (TFA)
- C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
- HPLC system with UV detector

Procedure:

- Mobile Phase Preparation:
 - Mobile Phase A: 0.1% (v/v) TFA in water.
 - Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
- Sample Preparation:
 - Dissolve the lyophilized [Leu15]-Gastrin I in Mobile Phase A to a concentration of 1 mg/mL.
 - Filter the sample through a 0.45 µm syringe filter.
- HPLC Conditions:
 - Column: C18 reversed-phase column.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV at 214 nm and 280 nm.
 - Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a typical starting point. The gradient may need to be optimized based on the specific peptide characteristics.
 - Injection Volume: 10-20 µL.

- Data Analysis:
 - Integrate the peak areas of all detected peaks.
 - Calculate the purity of [Leu15]-Gastrin I as the percentage of the main peak area relative to the total area of all peaks.

Mass Spectrometry for Identity Confirmation

Objective: To confirm the molecular weight of the synthesized [Leu15]-Gastrin I.

Materials:

- [Leu15]-Gastrin I sample
- Appropriate solvent (e.g., 50% acetonitrile in water with 0.1% formic acid)
- Mass spectrometer (ESI-MS or MALDI-TOF)

Procedure:

- Sample Preparation:
 - Dissolve the peptide sample in the appropriate solvent to a concentration of approximately 10-100 pmol/ μ L.
- Mass Spectrometry Analysis:
 - For ESI-MS: Infuse the sample directly into the electrospray source or introduce it via an LC system.
 - For MALDI-TOF: Mix the sample with a suitable matrix (e.g., α -cyano-4-hydroxycinnamic acid) on a MALDI plate and allow it to dry.
 - Acquire the mass spectrum in the positive ion mode.
- Data Analysis:

- Compare the observed monoisotopic mass with the calculated theoretical mass of [Leu15]-Gastrin I (C₉₈H₁₂₆N₂₀O₃₁; Molecular Weight: 2080.3 g/mol).

In Vitro Bioassay using AR42J Cells

Objective: To assess the biological activity of [Leu15]-Gastrin I by measuring its ability to stimulate a cellular response in a cell line expressing the CCK-B receptor. The rat pancreatic acinar cell line AR42J is a suitable model as it expresses gastrin receptors.^{[3][4]}

Materials:

- AR42J cells
- Cell culture medium (e.g., DMEM with 10% FBS)
- [Leu15]-Gastrin I
- Human Gastrin I (as a positive control)
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA)
- A method to measure downstream signaling (e.g., calcium mobilization assay kit or a proliferation assay kit like MTT or BrdU).

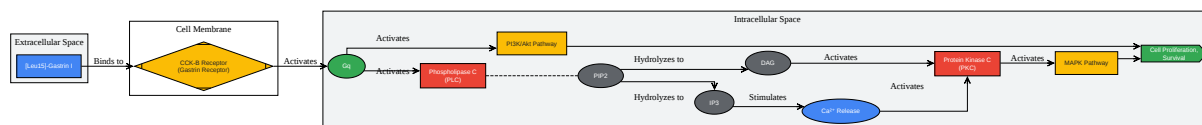
Procedure (Example using a Calcium Mobilization Assay):

- Cell Culture:
 - Culture AR42J cells according to standard protocols.
 - Seed the cells into a 96-well black-walled, clear-bottom plate and grow to confluence.
- Loading with Calcium Indicator Dye:
 - Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
- Stimulation:

- Prepare serial dilutions of [Leu15]-Gastrin I and Human Gastrin I in assay buffer. A typical concentration range would be from 1 pM to 1 μ M.
- Add the different concentrations of the peptides to the wells.
- Measurement:
 - Measure the fluorescence intensity before and after the addition of the peptides using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium.
- Data Analysis:
 - Plot the change in fluorescence against the peptide concentration.
 - Calculate the EC50 value, which is the concentration of the peptide that gives half-maximal response.
 - Compare the dose-response curve and EC50 value of [Leu15]-Gastrin I to that of Human Gastrin I.

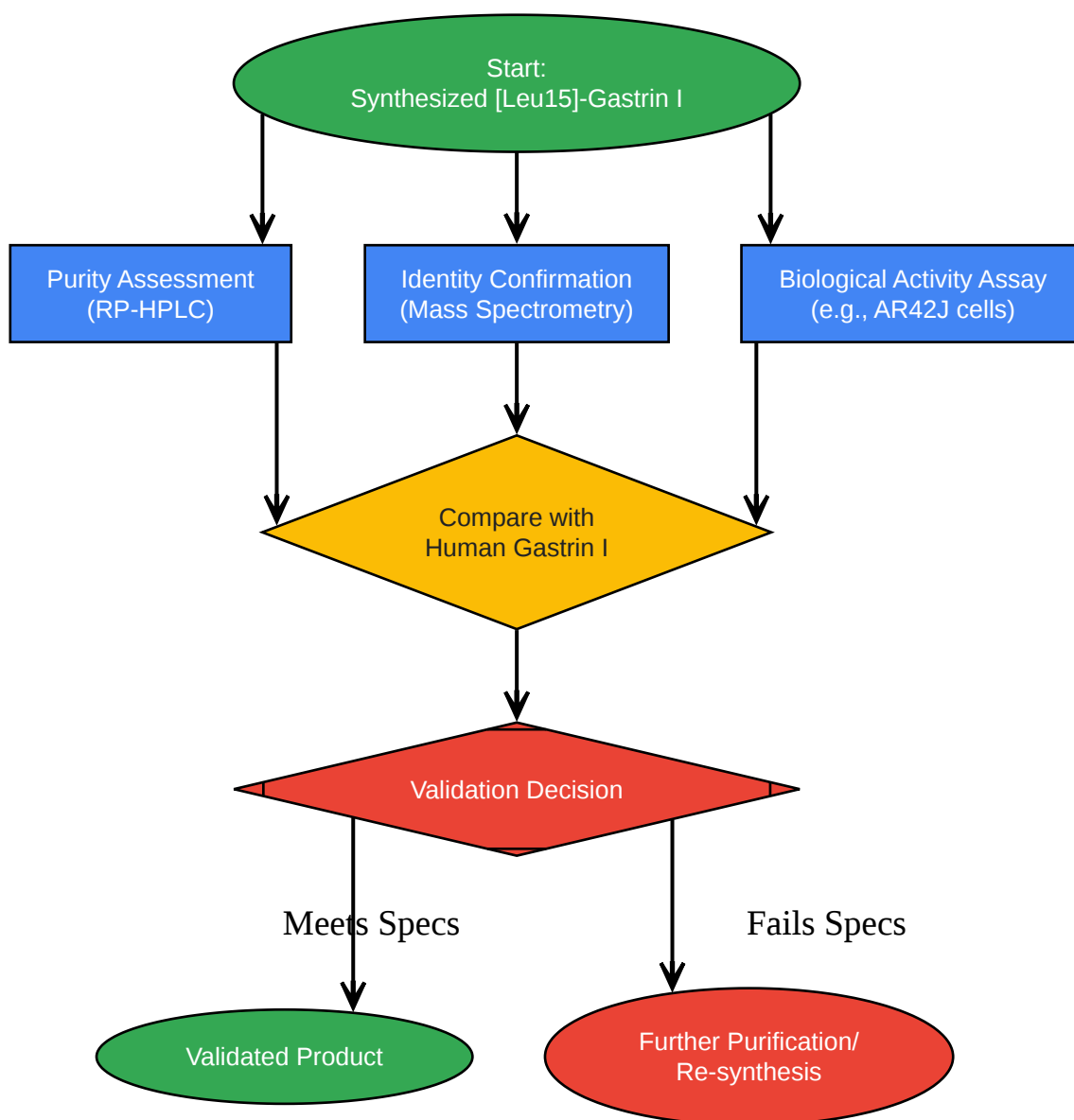
Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the gastrin signaling pathway and a typical experimental workflow for validating the synthesis of [Leu15]-Gastrin I.



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Caption: Gastrin signaling pathway via the CCK-B receptor.



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Caption: Experimental workflow for validating synthetic peptides.

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